2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide
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Overview
Description
2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide is a synthetic compound with a molecular formula of C8H16FN3O3S and a molecular weight of 253.29 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a pyrrolidine ring substituted with a fluoro group and a methanesulfonamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluoro group .
Scientific Research Applications
2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methanesulfonamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[4-Fluoro-2-(methylsulfonamidomethyl)pyrrolidin-1-yl]acetamide: Similar structure but with a methyl group instead of a methanesulfonamide group.
2-[4-Chloro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide is unique due to the presence of both the fluoro and methanesulfonamide groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool for research and development .
Properties
Molecular Formula |
C8H16FN3O3S |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-[4-fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide |
InChI |
InChI=1S/C8H16FN3O3S/c1-16(14,15)11-3-7-2-6(9)4-12(7)5-8(10)13/h6-7,11H,2-5H2,1H3,(H2,10,13) |
InChI Key |
ZFCPXYLUEPQVDF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1CC(CN1CC(=O)N)F |
Origin of Product |
United States |
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